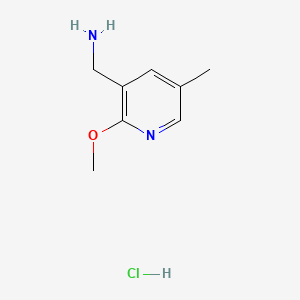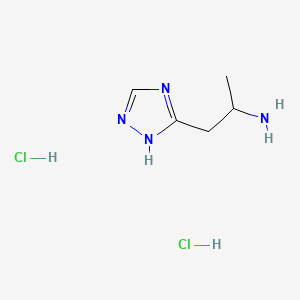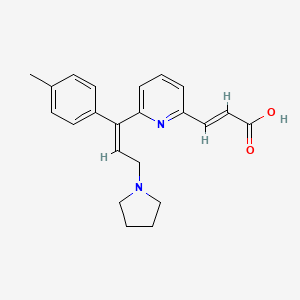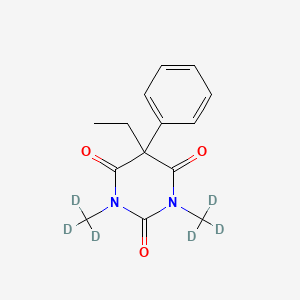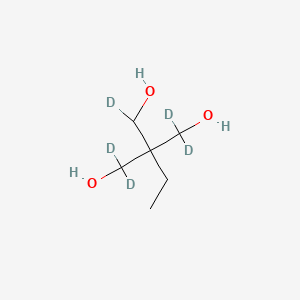![molecular formula C35H38N6O6S2 B13447602 N,N'-[5-(2-Methoxyphenoxy)[2,2'-bipyrimidine]-4,6-diyl]bis[4-(1,1-dimethylethyl)benzenesulfonamide]](/img/structure/B13447602.png)
N,N'-[5-(2-Methoxyphenoxy)[2,2'-bipyrimidine]-4,6-diyl]bis[4-(1,1-dimethylethyl)benzenesulfonamide]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-[5-(2-Methoxyphenoxy)[2,2’-bipyrimidine]-4,6-diyl]bis[4-(1,1-dimethylethyl)benzenesulfonamide] is a complex organic compound with the molecular formula C35H38N6O6S2 and a molecular weight of 702.843 g/mol . This compound is known for its intricate structure, which includes bipyrimidine and benzenesulfonamide groups, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[5-(2-Methoxyphenoxy)[2,2’-bipyrimidine]-4,6-diyl]bis[4-(1,1-dimethylethyl)benzenesulfonamide] involves multiple steps, starting with the preparation of the bipyrimidine core. This core is typically synthesized through a series of condensation reactions involving pyrimidine derivatives. The methoxyphenoxy group is introduced via nucleophilic substitution reactions, while the benzenesulfonamide groups are attached through sulfonation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and pH levels during the reactions. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
N,N’-[5-(2-Methoxyphenoxy)[2,2’-bipyrimidine]-4,6-diyl]bis[4-(1,1-dimethylethyl)benzenesulfonamide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .
科学的研究の応用
N,N’-[5-(2-Methoxyphenoxy)[2,2’-bipyrimidine]-4,6-diyl]bis[4-(1,1-dimethylethyl)benzenesulfonamide] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
作用機序
The mechanism of action of N,N’-[5-(2-Methoxyphenoxy)[2,2’-bipyrimidine]-4,6-diyl]bis[4-(1,1-dimethylethyl)benzenesulfonamide] involves its interaction with specific molecular targets. The bipyrimidine core can bind to nucleic acids, potentially interfering with DNA replication and transcription. The sulfonamide groups can interact with enzymes, inhibiting their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
4,6-Dichloro-5-(2-methoxyphenoxy)-2,2’-bipyrimidine: This compound shares the bipyrimidine core and methoxyphenoxy group but lacks the benzenesulfonamide groups.
5-(2-methoxyphenoxy)-[2,2’-bipyrimidine]-4,6-diol: Similar in structure but contains hydroxyl groups instead of sulfonamide groups.
Uniqueness
N,N’-[5-(2-Methoxyphenoxy)[2,2’-bipyrimidine]-4,6-diyl]bis[4-(1,1-dimethylethyl)benzenesulfonamide] is unique due to its combination of bipyrimidine and benzenesulfonamide groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
特性
分子式 |
C35H38N6O6S2 |
|---|---|
分子量 |
702.8 g/mol |
IUPAC名 |
4-tert-butyl-N-[6-[(4-tert-butylphenyl)sulfonylamino]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide |
InChI |
InChI=1S/C35H38N6O6S2/c1-34(2,3)23-13-17-25(18-14-23)48(42,43)40-30-29(47-28-12-9-8-11-27(28)46-7)31(39-33(38-30)32-36-21-10-22-37-32)41-49(44,45)26-19-15-24(16-20-26)35(4,5)6/h8-22H,1-7H3,(H2,38,39,40,41) |
InChIキー |
IOPOIYIIPLHCQV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)NS(=O)(=O)C4=CC=C(C=C4)C(C)(C)C)OC5=CC=CC=C5OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


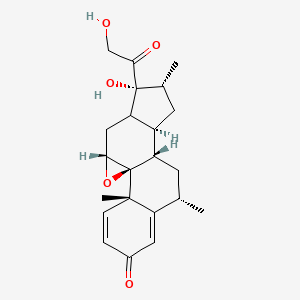
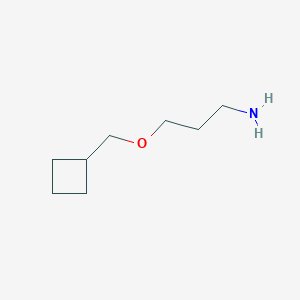
![[1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]methanol](/img/structure/B13447526.png)
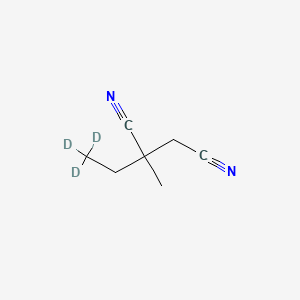
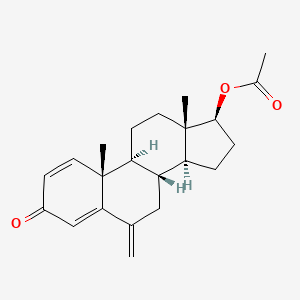
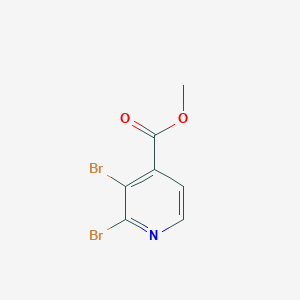
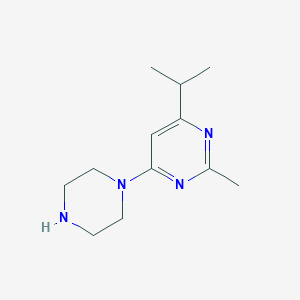
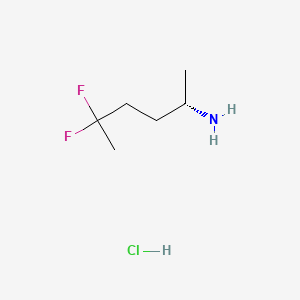
![2-Bromo-4-[(propane-2-sulfonyl)methyl]aniline](/img/structure/B13447560.png)
